molecular formula C9H19NO3 B573654 (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate CAS No. 167216-17-3

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Cat. No. B573654
CAS RN: 167216-17-3
M. Wt: 189.255
InChI Key: JSZOAOLSEKSNTD-SSDOTTSWSA-N
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Description

“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 . It is also known by other names such as Carbamic Acid, [(1R)-3-Hydroxy-1-Methylpropyl]-, 1,1-Dimethylethyl Ester (9CI); Boc-®-3-Aminobutan-1-Ol; N-Boc-®-3-Aminobutan-1-Ol .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate . The InChI code is 1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) and the InChI key is JSZOAOLSEKSNTD-SSDOTTSWSA-N .


Physical And Chemical Properties Analysis

“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .

Scientific Research Applications

Synthesis of Heterocycles

®-tert-Butyl (4-hydroxybutan-2-yl)carbamate: is utilized in the synthesis of various heterocyclic compounds. These heterocycles are significant in pharmaceutical research due to their biological activities. The compound serves as a building block for creating four-membered to seven-membered heterocycles, many of which exhibit unique biological properties .

Palladium-Catalyzed Reactions

This compound is instrumental in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines . These reactions are crucial for creating compounds used in medicinal chemistry and drug development .

Synthesis of Pyrroles

Another application is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important in the development of drugs due to their pharmacological significance .

Biological Relevance

The tert-butyl group, part of the compound’s structure, is significant in biology. It is involved in biosynthetic and biodegradation pathways. The unique reactivity pattern of the tert-butyl group due to its steric bulk makes it a valuable moiety in biological systems .

Drug Research and Development

Due to its role in the synthesis of biologically active molecules, ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable compound in drug research and development. It is used to create various pharmaceutical agents with potential therapeutic applications .

Organic Building Blocks

The compound serves as an organic building block in the construction of complex molecules. Its presence in a molecular structure can significantly alter the chemical and physical properties of the final compound, making it a versatile tool in organic synthesis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES:), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOAOLSEKSNTD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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